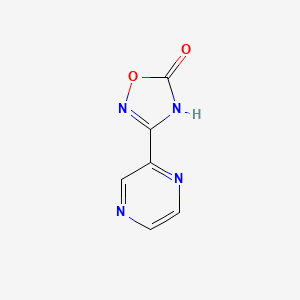

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl-

Overview

Description

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- (hereafter referred to as 1,2,4-Oxadiazol-5) is a heterocyclic compound that has garnered considerable attention in the scientific community due to its potential applications in a variety of fields. 1,2,4-Oxadiazol-5 is a five-membered ring structure with a nitrogen atom at the center and two oxygen atoms at the sides. This compound has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Electrochemiluminescence (ECL) Properties

The compound has been studied for its ECL properties . ECL involves the generation of luminescence through electrochemical reactions, which is a valuable property for developing new sensors and imaging agents. The compound’s ability to show high intensity in N,N-dimethylformamide (DMF) solution and high thermal stability makes it a promising candidate for ECL-based applications .

Luminescence Sensing

Linked to its ECL properties, this compound has potential as a luminescent sensor . It can detect metal ions like Cu2+, Co2+, and Fe3+ in aqueous solutions with high efficiency. This is particularly useful in environmental monitoring and industrial process control, where detecting trace amounts of metal ions is crucial .

Coordination Polymers

The compound serves as a ligand to form various coordination polymers with metals such as copper, zinc, lead, and nickel. These polymers exhibit different dimensional structures and are of interest for their potential applications in catalysis, gas storage, and separation technologies .

Supramolecular Chemistry

Due to its ability to form diverse coordination modes, the compound is significant in supramolecular chemistry . It helps construct versatile structures through hydrogen bonding and π-π stacking interactions, which are fundamental in designing molecular machines and advanced materials .

Photophysical Behavior

Research has unraveled the intricate photophysical behavior of related pyridinyl compounds, which suggests that our compound of interest could exhibit similar properties. These include excitation-dependent fluorescence and phosphorescence, which are valuable for developing organic materials for bioimaging, anti-counterfeiting, and display technologies .

Organic Electronics

The compound’s potential for multiple emission properties, due to its polycyclic nitrogen-rich moiety, positions it as a candidate for use in organic electronics . Its rigid structure, influenced by stacking interactions and hydrogen bonds, could be advantageous in creating stable and efficient organic light-emitting diodes (OLEDs) and other electronic devices .

properties

IUPAC Name |

3-pyrazin-2-yl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6-9-5(10-12-6)4-3-7-1-2-8-4/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYSDVMPAXWPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150709 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |

CAS RN |

114347-13-6 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114347136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)

![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)